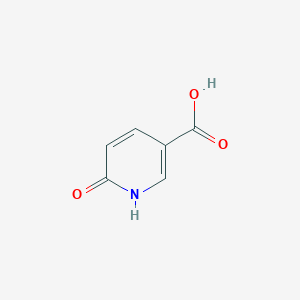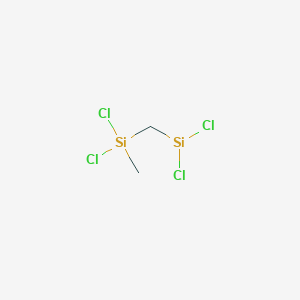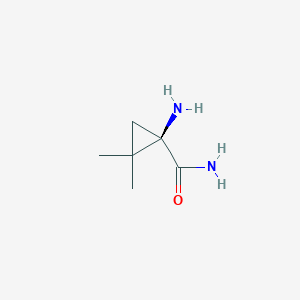
Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI), also known as CDCAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CDCAM is a chiral molecule, meaning it has two mirror-image forms, and the R-enantiomer has been found to have more potent biological activity than the S-enantiomer. In
Aplicaciones Científicas De Investigación
Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer, through its ability to induce apoptosis (programmed cell death). Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has been shown to have antiviral activity against the hepatitis C virus.
Mecanismo De Acción
The exact mechanism of action of Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
In addition to its antitumor, anti-inflammatory, and antiviral effects, Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has been found to have other biochemical and physiological effects. It has been shown to induce autophagy, a process by which cells break down and recycle damaged or unnecessary components. Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has also been found to increase the expression of heat shock proteins, which are involved in protecting cells from stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI). One potential area of investigation is its use in combination with other cancer therapies, such as chemotherapy and radiation, to enhance their effectiveness. Another area of research could be the development of more potent and selective analogs of Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI). Additionally, further studies are needed to fully understand the mechanism of action of Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) and its potential applications in other disease areas, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) is a promising chemical compound with potential applications in drug discovery and development. Its antitumor, anti-inflammatory, and antiviral effects, as well as its ability to induce autophagy and increase the expression of heat shock proteins, make it a promising candidate for further research. While there are some limitations to its use in lab experiments, its high potency and selectivity make it a valuable tool for investigating the mechanisms of various biological processes. Further research is needed to fully understand the potential of Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) and its analogs in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) involves the reaction of cyclopropanecarboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of ammonia. The resulting product is then purified through recrystallization to obtain the desired R-enantiomer of Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI).
Propiedades
Número CAS |
152424-14-1 |
|---|---|
Nombre del producto |
Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) |
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(1R)-1-amino-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-5(2)3-6(5,8)4(7)9/h3,8H2,1-2H3,(H2,7,9)/t6-/m0/s1 |
Clave InChI |
PSNNXFFLYCSAON-LURJTMIESA-N |
SMILES isomérico |
CC1(C[C@@]1(C(=O)N)N)C |
SMILES |
CC1(CC1(C(=O)N)N)C |
SMILES canónico |
CC1(CC1(C(=O)N)N)C |
Sinónimos |
Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



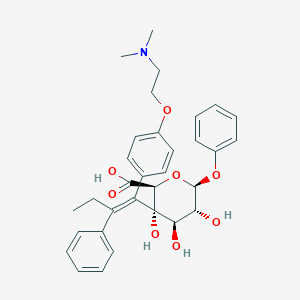

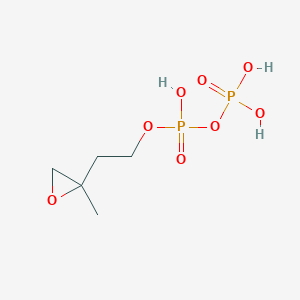
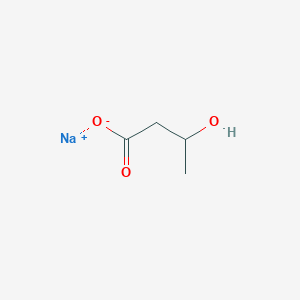
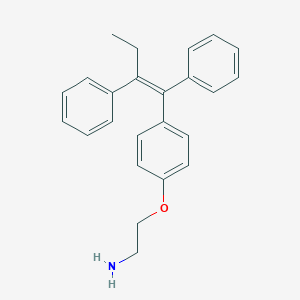
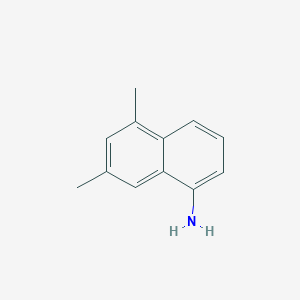
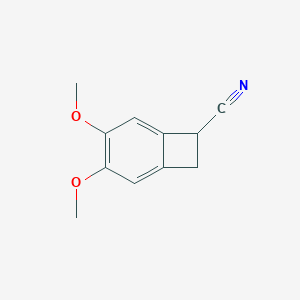
![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)
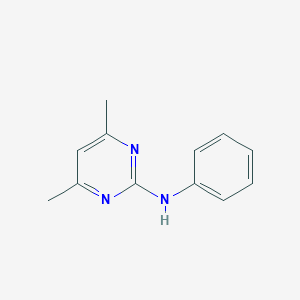
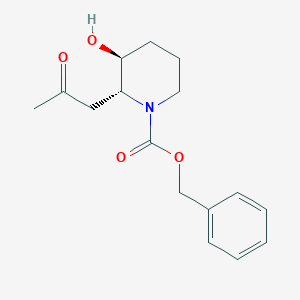
![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)
